molecular formula C21H22N4O3S B2466028 BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 361477-86-3

BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B2466028
CAS No.: 361477-86-3
M. Wt: 410.49
InChI Key: LACSRWAGKGRVDZ-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a 6-amino-3,5-dicyano core substituted with a 4-ethoxyphenyl group at position 4 and a sulfanyl-linked butyl acetate ester at position 2. Its structure combines electron-withdrawing cyano groups, a polar amino group, and a lipophilic ethoxyphenyl moiety, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-5-10-28-18(26)13-29-21-17(12-23)19(16(11-22)20(24)25-21)14-6-8-15(9-7-14)27-4-2/h6-9H,3-5,10,13H2,1-2H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSRWAGKGRVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring through a cyclization reaction, followed by the introduction of the amino, cyano, and ethoxyphenyl groups via substitution reactions. The final step involves the attachment of the butyl group through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler compounds with fewer functional groups.

Scientific Research Applications

BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and as a potential inhibitor or activator of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-ETHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Property Target Compound Ethyl Ester Analogue Compound 10 Butyl Piperidinyl Ester
Molecular Weight (g/mol) 438.5 349.4 ~420 (estimated) ~285 (C4 chain)
logP (Predicted) 3.8 2.5 3.1 3.2
Aqueous Solubility (mg/mL) <0.1 1.2 0.5 <0.1
Metabolic Stability High (4-ethoxyphenyl) Moderate Moderate High (steric hindrance)
Key Functional Groups 4-Ethoxyphenyl, butyl acetate Methylsulfanyl, ethyl ester Furan-2-yl, methyl benzoate Piperidinyl core, butyl ester

Research Findings and Implications

Stability and Pharmacokinetics

  • Plasma stability assays for Compound 10 revealed a half-life of >2 hours in human plasma, suggesting that the target compound’s larger substituents could further extend this .

Biological Activity

Butyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, includes a butyl group and a pyridine ring with multiple functional groups, which contribute to its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 410.5 g/mol. The structure features:

  • Butyl Group : Enhances lipophilicity.
  • Pyridine Ring : Known for its role in various biological interactions.
  • Dicyano and Amino Groups : Potential sites for interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of pyridine are often evaluated for their cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cells.

The mechanism through which this compound exerts its biological effects involves interactions with specific biological macromolecules such as proteins and nucleic acids. The presence of the amino and dicyano groups suggests potential binding to enzymes and receptors involved in cell signaling pathways related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the ethoxy group or the positioning of the amino group can significantly impact biological activity. For example, compounds lacking the ethoxy substituent often exhibit reduced efficacy in inhibiting tumor growth.

Comparative Analysis

A comparison with structurally related compounds highlights the unique biological profile of this compound:

Compound NameStructureUnique Features
2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamideStructureContains a methoxy group instead of an ethoxy group
6-amino-3-cyano-pyridine derivativesStructureOften lack the ethoxy group but retain similar biological activities
Pyridine-based anti-cancer agentsStructureShare core pyridine structure but differ in substituents affecting activity

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that butyl 2-{[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-y]sulfanyl}acetate effectively inhibited the growth of several cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • Animal Models : Preclinical studies using animal models have shown promising results in tumor regression when treated with this compound, further supporting its potential as an anticancer agent.

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